
C26H43NO3Si2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a complex organic molecule that features multiple functional groups, including trimethylsilyl groups, a carbonitrile group, and a ketone group. Its unique structure makes it a subject of interest in various fields of scientific research.
準備方法
The synthesis of (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the trimethylsilyl groups and the carbonitrile group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may involve the use of catalysts to improve yield and selectivity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
科学的研究の応用
The compound (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition .
類似化合物との比較
Similar compounds to (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile include other tetracyclic compounds with different functional groups. For example:
- (1S,2R,10S,11S,14R,15S,17S)-2,15-dimethyl-5-oxo-14,17-bis[(trimethylsilyl)oxy]tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-6-ene-14-carbonitrile : This compound has similar structural features but different functional groups, leading to different chemical properties and applications .
- Silica-based nanoparticles : These compounds share the presence of silicon atoms but differ significantly in their overall structure and applications .
特性
分子式 |
C26H43NO3Si2 |
|---|---|
分子量 |
473.8 g/mol |
IUPAC名 |
(8S,9S,10R,11S,13S,14S,17R)-10,13-dimethyl-3-oxo-11,17-bis(trimethylsilyloxy)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C26H43NO3Si2/c1-24-13-11-19(28)15-18(24)9-10-20-21-12-14-26(17-27,30-32(6,7)8)25(21,2)16-22(23(20)24)29-31(3,4)5/h15,20-23H,9-14,16H2,1-8H3/t20-,21-,22-,23+,24-,25-,26-/m0/s1 |
InChIキー |
XJMCXAZKIBJUJN-UGFNJNLGSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C#N)O[Si](C)(C)C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
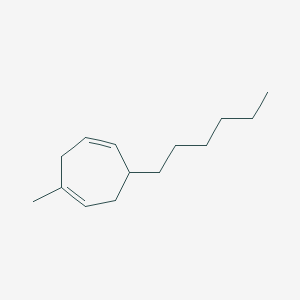
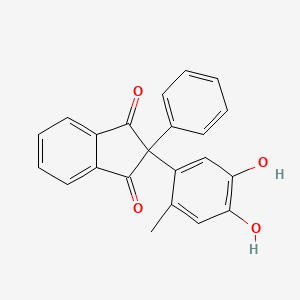
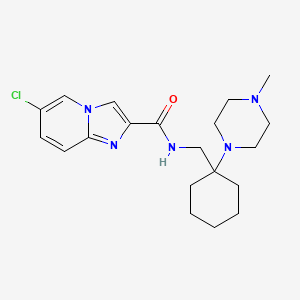
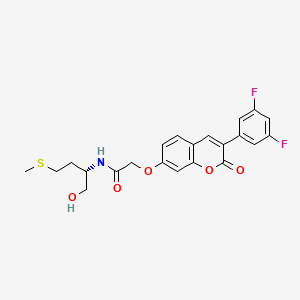
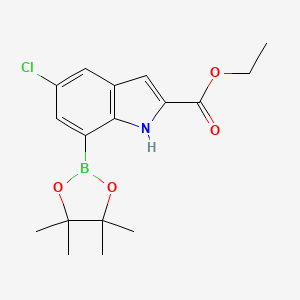
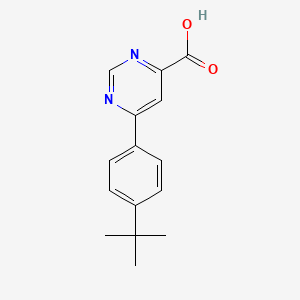
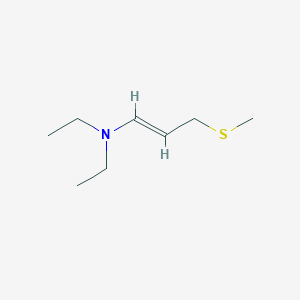


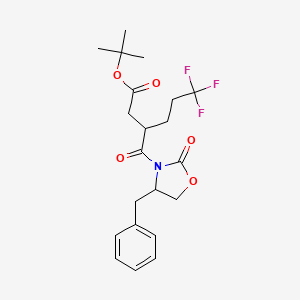
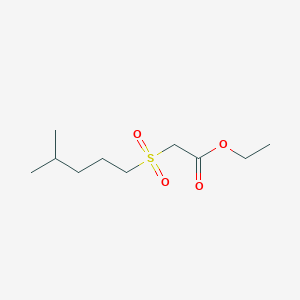
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)
